molecular formula C25H32N2O4S B12190634 (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B12190634
M. Wt: 456.6 g/mol
InChI Key: ZQLZVGHQVGQUMS-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a dioxidotetrahydrothiophenyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the diethylamino benzyl intermediate, followed by the introduction of the dioxidotetrahydrothiophenyl group through a series of reactions. The final step involves the coupling of the methoxyphenyl group to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.

Major Products

Scientific Research Applications

(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar methoxyphenyl group.

    Memantine related compound B: Shares structural similarities with the diethylamino group.

Uniqueness

(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H32N2O4S

Molecular Weight

456.6 g/mol

IUPAC Name

(E)-N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H32N2O4S/c1-4-26(5-2)22-11-6-21(7-12-22)18-27(23-16-17-32(29,30)19-23)25(28)15-10-20-8-13-24(31-3)14-9-20/h6-15,23H,4-5,16-19H2,1-3H3/b15-10+

InChI Key

ZQLZVGHQVGQUMS-XNTDXEJSSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.